molecular formula C7H10N2OS B8496285 2-(6-Aminopyridin-3-ylthio)ethanol

2-(6-Aminopyridin-3-ylthio)ethanol

Cat. No. B8496285
M. Wt: 170.23 g/mol
InChI Key: HENYYXOHOHCOOG-UHFFFAOYSA-N
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Patent
US08481540B2

Procedure details

In a 100 mL round-bottomed flask, 5-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine (502 mg, 1.59 mmol), 2-mercaptoethanol (124 mg, 112 μl, 1.59 mmol), xantphos (46.1 mg, 79.6 μmol) and Hunig's base (411 mg, 556 μl, 3.18 mmol) were combined with dioxane (10.0 ml) to give a light yellow solution. Pd2(dba)3 (36.4 mg, 39.8 μmol) was added and the mixture was evacuated and filled with argon. The reaction mixture was heated to 110° C. and stirred for 17 h under argon. The reaction mixture was cooled to 25° C., concentrated in vacuo and partitioned between 1M HCl and EtOAc. Separated and basified aqueous with 3M NaOH. The aqueous layer was extracted with EtOAc (3×125 mL). The organic layers were combined, washed with sat NaCl (1×25 mL), dried over Na2SO4 and concentrated in vacuo to a light yellow solid. The solid was dried under vacuum at 25° C. for 21 hrs to afford 0.259 g (96%) of the title compound. 1H NMR (300 MHz, DMSO-d6) δ: 7.94 (d, J=2.3 Hz, 1H), 7.45 (dd, J=8.7, 2.3 Hz, 1H), 6.40 (d, J=8.7 Hz, 1H), 6.03-6.20 (m, 2H), 4.77 (t, J=5.7 Hz, 1H), 3.37-3.51 (m, 2H), 2.67-2.76 (m, 2H).
Name
5-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
112 μL
Type
reactant
Reaction Step One
Quantity
556 μL
Type
reactant
Reaction Step One
Quantity
46.1 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
36.4 mg
Type
catalyst
Reaction Step Two
Yield
96%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[CH:4][C:5]([N:8]2[Si](C)(C)CC[Si]2(C)C)=[N:6][CH:7]=1.[SH:17][CH2:18][CH2:19][OH:20].CCN(C(C)C)C(C)C>C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].CC1(C)C2C(=C(P(C3C=CC=CC=3)C3C=CC=CC=3)C=CC=2)OC2C(P(C3C=CC=CC=3)C3C=CC=CC=3)=CC=CC1=2.O1CCOCC1>[NH2:8][C:5]1[N:6]=[CH:7][C:2]([S:17][CH2:18][CH2:19][OH:20])=[CH:3][CH:4]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
5-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)pyridine
Quantity
502 mg
Type
reactant
Smiles
BrC=1C=CC(=NC1)N1[Si](CC[Si]1(C)C)(C)C
Name
Quantity
112 μL
Type
reactant
Smiles
SCCO
Name
Quantity
556 μL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
46.1 mg
Type
catalyst
Smiles
CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)P(C6=CC=CC=C6)C7=CC=CC=C7)C
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
36.4 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirred for 17 h under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a light yellow solution
CUSTOM
Type
CUSTOM
Details
the mixture was evacuated
ADDITION
Type
ADDITION
Details
filled with argon
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 25° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
partitioned between 1M HCl and EtOAc
CUSTOM
Type
CUSTOM
Details
Separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with EtOAc (3×125 mL)
WASH
Type
WASH
Details
washed with sat NaCl (1×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a light yellow solid
CUSTOM
Type
CUSTOM
Details
The solid was dried under vacuum at 25° C. for 21 hrs
Duration
21 h

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
NC1=CC=C(C=N1)SCCO
Measurements
Type Value Analysis
AMOUNT: MASS 0.259 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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